methyl 4-({8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate methyl 4-({8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate
Brand Name: Vulcanchem
CAS No.: 845805-54-1
VCID: VC6390248
InChI: InChI=1S/C25H28N2O6/c1-4-26-11-13-27(14-12-26)15-20-21(28)10-9-19-22(29)23(16(2)32-24(19)20)33-18-7-5-17(6-8-18)25(30)31-3/h5-10,28H,4,11-15H2,1-3H3
SMILES: CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)OC4=CC=C(C=C4)C(=O)OC)C)O
Molecular Formula: C25H28N2O6
Molecular Weight: 452.507

methyl 4-({8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate

CAS No.: 845805-54-1

Cat. No.: VC6390248

Molecular Formula: C25H28N2O6

Molecular Weight: 452.507

* For research use only. Not for human or veterinary use.

methyl 4-({8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate - 845805-54-1

Specification

CAS No. 845805-54-1
Molecular Formula C25H28N2O6
Molecular Weight 452.507
IUPAC Name methyl 4-[8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2-methyl-4-oxochromen-3-yl]oxybenzoate
Standard InChI InChI=1S/C25H28N2O6/c1-4-26-11-13-27(14-12-26)15-20-21(28)10-9-19-22(29)23(16(2)32-24(19)20)33-18-7-5-17(6-8-18)25(30)31-3/h5-10,28H,4,11-15H2,1-3H3
Standard InChI Key YSDLBYBDXFPTGQ-UHFFFAOYSA-N
SMILES CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)OC4=CC=C(C=C4)C(=O)OC)C)O

Introduction

Synthesis

The synthesis of this compound likely involves multistep organic reactions, including:

  • Chromenone Core Formation: Typically synthesized via Pechmann condensation, where phenols react with β-ketoesters under acidic conditions.

  • Functionalization:

    • Introduction of the hydroxy group and methyl substituent on the chromenone ring.

    • Coupling of the ethylpiperazine moiety using alkylation reactions.

  • Esterification: The benzoate group is introduced via esterification or transesterification reactions involving methyl benzoate derivatives.

These steps require precise control over reaction conditions to ensure regioselectivity and high yields.

Drug Design Implications

The compound's combination of a coumarin core with a piperazine side chain makes it a promising candidate for further development in medicinal chemistry, particularly as:

  • Enzyme inhibitors (e.g., topoisomerase or kinases).

  • Neurological agents targeting neurotransmitter systems.

Physicochemical Data

PropertyValue
Molecular Weight~466.53 g/mol
Hydrogen Bond Donors2
Hydrogen Bond Acceptors7
LogP (Predicted)Moderate (~3–5)
SolubilityLikely soluble in polar organic solvents (e.g., DMSO, methanol).

Future Research

Further investigations are needed to:

  • Optimize synthetic routes for higher yields and purity.

  • Evaluate pharmacokinetics (absorption, distribution, metabolism, excretion).

  • Conduct in vitro and in vivo biological assays to confirm therapeutic potential.

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